![molecular formula C34H34N2O16 B1246480 Lampranthin II CAS No. 32074-65-0](/img/structure/B1246480.png)
Lampranthin II
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Overview
Description
Lampranthin II is a glycoside and a betalain. It derives from a betanidin.
Scientific Research Applications
Betalain Biosynthesis in Plant Response to Salinity Stress
Research by Jain & Gould (2015) investigated the role of betalain pigments, including lampranthin II, in the coastal succulent plant Disphyma australe. Their study found that lampranthin II accumulates in response to salinity stress, contributing to salt tolerance in the plant. The presence of lampranthin II and other betalains was linked to improved photosynthetic efficiency and water use under saline conditions.
Characterization of Betalains in Swiss Chard
Kugler, Stintzing, and Carle (2004) conducted a comprehensive study on Swiss chard (Beta vulgaris L. ssp. cicla), identifying a variety of betalains including lampranthin II. Their research, outlined in the Journal of Agricultural and Food Chemistry, focused on the betalain pattern in differently colored cultivars and found that lampranthin II, among other betalains, contributes to the pigmentation and potential nutritional value of Swiss chard.
Antioxidant Production in Bacillus velezensis
In a study by Adeniji & Babalola (2019), the genome sequence of Bacillus velezensis NWUMFkBS10.5 was analyzed. This strain was found to have the potential to synthesize antioxidants, including lampranthin-2, through its unique genomic characteristics. This research highlights the potential application of lampranthin II in microbial systems for the production of valuable antioxidant compounds.
properties
CAS RN |
32074-65-0 |
---|---|
Product Name |
Lampranthin II |
Molecular Formula |
C34H34N2O16 |
Molecular Weight |
726.6 g/mol |
IUPAC Name |
(2S)-1-[(2E)-2-[(2S)-2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene]ethylidene]-6-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxy-2,3-dihydroindol-1-ium-2-carboxylate |
InChI |
InChI=1S/C34H34N2O16/c1-49-24-10-15(2-4-22(24)37)3-5-27(39)50-14-26-28(40)29(41)30(42)34(52-26)51-25-12-17-11-21(33(47)48)36(20(17)13-23(25)38)7-6-16-8-18(31(43)44)35-19(9-16)32(45)46/h2-8,10,12-13,19,21,26,28-30,34,40-42H,9,11,14H2,1H3,(H5,37,38,39,43,44,45,46,47,48)/t19-,21-,26+,28+,29-,30+,34+/m0/s1 |
InChI Key |
BRMDRKOAVZEJCS-WPUGSIMNSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C=C4C(=C3)C[C@H]([N+]4=C/C=C/5\C[C@H](NC(=C5)C(=O)O)C(=O)O)C(=O)[O-])O)O)O)O)O |
SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3=C(C=C4C(=C3)CC([N+]4=CC=C5CC(NC(=C5)C(=O)O)C(=O)O)C(=O)[O-])O)O)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3=C(C=C4C(=C3)CC([N+]4=CC=C5CC(NC(=C5)C(=O)O)C(=O)O)C(=O)[O-])O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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